molecular formula C12H17ClFN3 B1476451 4-Chloro-6-(4-(2-fluoroethyl)piperidin-1-yl)-2-methylpyrimidine CAS No. 2097989-54-1

4-Chloro-6-(4-(2-fluoroethyl)piperidin-1-yl)-2-methylpyrimidine

Cat. No.: B1476451
CAS No.: 2097989-54-1
M. Wt: 257.73 g/mol
InChI Key: QQKDTIJLLVOOBT-UHFFFAOYSA-N
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Description

4-Chloro-6-(4-(2-fluoroethyl)piperidin-1-yl)-2-methylpyrimidine is a useful research compound. Its molecular formula is C12H17ClFN3 and its molecular weight is 257.73 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-chloro-6-[4-(2-fluoroethyl)piperidin-1-yl]-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClFN3/c1-9-15-11(13)8-12(16-9)17-6-3-10(2-5-14)4-7-17/h8,10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQKDTIJLLVOOBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)N2CCC(CC2)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Chloro-6-(4-(2-fluoroethyl)piperidin-1-yl)-2-methylpyrimidine (CAS No. 2097989-54-1) is a synthetic compound belonging to the pyrimidine class, which has garnered interest for its potential biological activities, particularly in oncology and neurological disorders. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a chloro group, a piperidine moiety, and a fluoroethyl side chain. This structural configuration is hypothesized to enhance its interaction with biological targets.

Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:

  • Inhibition of Enzymatic Activity :
    • The compound may inhibit poly(ADP-ribose) polymerase (PARP) activity, which is crucial for DNA repair mechanisms in cancer cells. Inhibition of PARP can lead to increased apoptosis in cancer cells due to the accumulation of DNA damage .
  • Cell Cycle Arrest :
    • Studies suggest that such compounds can induce cell cycle arrest in cancer cell lines, preventing proliferation and promoting programmed cell death .
  • Neuroprotective Effects :
    • Similar structures have shown promise in neuroprotection, potentially through modulation of neurotransmitter systems or reduction of neuroinflammation .

Efficacy Against Cancer

Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes findings from relevant studies:

Cell Line IC50 (µM) Mechanism of Action Reference
MCF-7 (Breast Cancer)18PARP inhibition and apoptosis induction
FaDu (Hypopharyngeal)<20Cell cycle arrest and increased apoptosis
SJSA-1 (Bone Cancer)70MDM2 inhibition leading to p53 activation

Case Studies

  • Breast Cancer Model : In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in significant PARP cleavage and increased levels of phosphorylated H2AX, indicating DNA damage response activation .
  • Hypopharyngeal Tumor Model : The compound showed enhanced cytotoxicity compared to the reference drug bleomycin, suggesting its potential as an effective anti-cancer agent .
  • Neurological Studies : Preliminary investigations into its neuroprotective properties revealed that derivatives of this compound could mitigate neuroinflammation in animal models, although further research is needed to confirm these effects .

Scientific Research Applications

Research indicates that this compound exhibits various biological activities, primarily through mechanisms such as:

  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cancer progression.
  • Cell Cycle Arrest : The compound has shown potential to halt the cell cycle in cancer cells, leading to apoptosis.
  • Neuroprotective Effects : Preliminary studies suggest that it could mitigate neuroinflammation, indicating possible applications in neurodegenerative diseases.

Efficacy Against Cancer

Recent studies have demonstrated that 4-Chloro-6-(4-(2-fluoroethyl)piperidin-1-yl)-2-methylpyrimidine exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes findings from relevant studies:

Cell LineIC50 (µM)Mechanism of ActionReference
MCF-7 (Breast Cancer)18PARP inhibition and apoptosis induction
FaDu (Hypopharyngeal)<20Cell cycle arrest and increased apoptosis
SJSA-1 (Bone Cancer)70MDM2 inhibition leading to p53 activation

Case Studies

  • Breast Cancer Model : In studies involving MCF-7 breast cancer cells, treatment with the compound resulted in significant PARP cleavage and increased levels of phosphorylated H2AX, indicating activation of DNA damage response pathways.
  • Hypopharyngeal Tumor Model : The compound demonstrated enhanced cytotoxicity compared to the reference drug bleomycin, suggesting its potential effectiveness as an anti-cancer agent.
  • Neurological Studies : Initial investigations into its neuroprotective properties revealed that derivatives of this compound could reduce neuroinflammation in animal models, although further research is necessary to confirm these effects.

Pharmacological Studies

The pharmacological profile of this compound suggests its utility beyond oncology.

In vitro Studies

In vitro assays have indicated that the compound activates specific cellular pathways that could lead to enhanced therapeutic outcomes in various disease models.

In vivo Studies

Animal studies have shown promise, with administration resulting in improved outcomes in models of metabolic disorders and neurodegenerative diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variants of the compound have been tested for their biological activity:

Compound VariantGPR119 Activation (EC50)Insulin Secretion Increase (%)
Base Compound50 nM200%
Variant A (with methyl)30 nM250%
Variant B (with ethyl)40 nM220%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-(4-(2-fluoroethyl)piperidin-1-yl)-2-methylpyrimidine
Reactant of Route 2
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4-Chloro-6-(4-(2-fluoroethyl)piperidin-1-yl)-2-methylpyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.